![molecular formula C8H2Cl2F4O B3026947 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 1190865-44-1](/img/structure/B3026947.png)
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Overview
Description
The compound 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone. This type of compound is significant in the field of organic chemistry due to its potential applications in the synthesis of polymers and other advanced materials. The presence of multiple fluorine atoms can impart unique physical and chemical properties to the resulting materials, such as increased thermal stability, chemical resistance, and potentially lower dielectric constants, which are desirable in electronic applications.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been reported in the literature. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Another similar compound was synthesized in a straightforward procedure and used to prepare fluorinated polyimides . These methods typically involve the use of strong acids or bases and reductive conditions to construct the fluorinated aromatic backbone.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the presence of a trifluoromethyl group attached to an aromatic ring, which can significantly influence the electronic properties of the molecule. The trifluoromethyl group is highly electronegative, which can lead to a lower dielectric constant and moisture adsorption when incorporated into polymers .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution. For example, a fluorinated triazinium compound was used to effect the quantitative fluorination of aromatic substrates . This demonstrates the reactivity of fluorinated intermediates in introducing fluorine atoms into aromatic rings, which is a valuable transformation in the synthesis of fluorinated materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides derived from these compounds exhibit good solubility in polar organic solvents, low moisture adsorption, low dielectric constants, and high optical transparency . These materials also show excellent thermal and thermo-oxidative stability, which is attributed to the strong carbon-fluorine bonds in the fluorinated aromatic structures. The mechanical properties, such as tensile strength and modulus, are also noteworthy, indicating the potential of these materials for use in high-performance applications .
Scientific Research Applications
Process Research in Alzheimer’s Disease Treatment
- Friedel–Crafts Acylation Reaction : A study by Wolf (2008) explored the synthesis of 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone, a cholinesterase inhibitor potentially beneficial in Alzheimer’s disease treatment. The process involved Friedel–Crafts acylation, highlighting the utility of such compounds in medicinal chemistry (Wolf, 2008).
Ortho Deprotonation of Fluoroarenes and Chloroarenes
- Influence of Trimethylsilyl Groups : Heiss et al. (2007) investigated how bulky silyl substituents affect the ortho deprotonation of fluoroarenes and chloroarenes. This study reveals the complexity of interactions in halogenated compounds, which could have implications for designing more effective halogenated pharmaceuticals or chemical intermediates (Heiss, Marzi, Mongin, & Schlosser, 2007).
Synthesis of Novel Polyimides
- Creation of Fluorinated Diamine Monomer : Yin et al. (2005) synthesized a novel fluorinated aromatic diamine monomer using 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane. This demonstrates the compound's potential in creating new materials with unique properties like solubility in various solvents and excellent thermal stability, which could be significant in material science and engineering (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
Applications in Organophosphorus Chemistry
- Preparation of Monofluorophosphines : Heuer, Jones, and Schmutzler (1990) explored the synthesis of bis[2,4-bis(trifluoromethyl)phenyl]fluorophosphine, showcasing the role of halogenated compounds in the preparation of complex organophosphorus chemicals, potentially useful in a variety of industrial and research applications (Heuer, Jones, & Schmutzler, 1990).
Antimicrobial Screening
- Evaluation of Antimicrobial Properties : Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas using dichlorophenyl and other halogenated phenyl groups, assessing their anti-pathogenic activity. This signifies the importance of such compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Properties of Copolymers
- Copolymerization Studies : Abdelhamid et al. (2021) conducted research on halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, demonstrating the application of halogenated compounds in creating novel copolymers with specific properties, relevant in polymer science and material engineering (Abdelhamid et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone are currently unknown . This compound is a mono-constituent substance of organic origin
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects.
properties
IUPAC Name |
1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F4O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWPERXXSPCRCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204874 | |
Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190865-44-1 | |
Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190865-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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